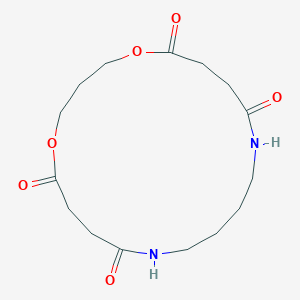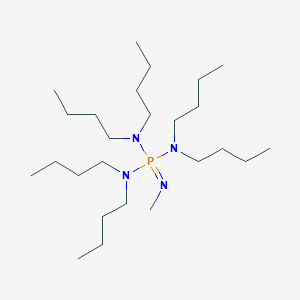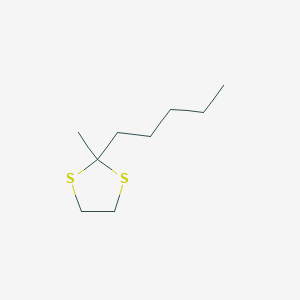
2-Methyl-2-pentyl-1,3-dithiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-pentyl-1,3-dithiolane: is an organic compound belonging to the class of 1,3-dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms at positions 1 and 3. The presence of sulfur atoms imparts unique chemical properties to these compounds, making them valuable in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methyl-2-pentyl-1,3-dithiolane can be synthesized through the reaction of a carbonyl compound with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which then cyclizes to form the 1,3-dithiolane ring.
Industrial Production Methods: Industrial production methods for 1,3-dithiolanes often involve the use of efficient and reusable catalysts such as copper bis(dodecyl sulfate) [Cu(DS)2] or yttrium triflate. These catalysts facilitate the thioacetalization and transthioacetalization of carbonyl compounds in water at room temperature, offering high chemoselectivity and yields .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-2-pentyl-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts, or using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/pyridine
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Methyl-2-pentyl-1,3-dithiolane is used as a protective group for carbonyl compounds in organic synthesis. Its ability to form stable thioacetals makes it valuable in multi-step synthetic processes .
Biology and Medicine: The compound’s unique chemical properties have potential applications in drug design and development. Its sulfur-containing structure may interact with biological targets, offering opportunities for therapeutic interventions.
Industry: In the industrial sector, this compound is used in the production of polymers and materials with dynamic properties. Its ability to undergo reversible polymerization makes it suitable for applications in self-healing materials, adhesives, and recyclable polymers .
Wirkmechanismus
The mechanism of action of 2-Methyl-2-pentyl-1,3-dithiolane involves its interaction with various molecular targets through its sulfur atoms. The compound can form covalent bonds with nucleophiles, leading to the formation of stable thioacetal or thioether linkages. These interactions can modulate the activity of enzymes or other biological molecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1,3-Dithianes: Similar to 1,3-dithiolanes but with an additional carbon atom in the ring.
Oxathiolanes: Contain one oxygen and one sulfur atom in the ring.
Thioacetals: Formed by the reaction of carbonyl compounds with thiols.
Uniqueness: 2-Methyl-2-pentyl-1,3-dithiolane is unique due to its specific substitution pattern and the presence of two sulfur atoms in the ring. This structure imparts distinct chemical reactivity and stability, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
81979-61-5 |
|---|---|
Molekularformel |
C9H18S2 |
Molekulargewicht |
190.4 g/mol |
IUPAC-Name |
2-methyl-2-pentyl-1,3-dithiolane |
InChI |
InChI=1S/C9H18S2/c1-3-4-5-6-9(2)10-7-8-11-9/h3-8H2,1-2H3 |
InChI-Schlüssel |
HLRYPNJDWGDQFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1(SCCS1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{[(2-Nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B14428047.png)
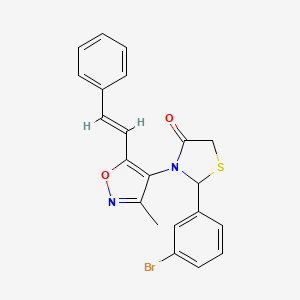

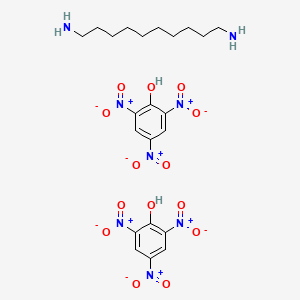
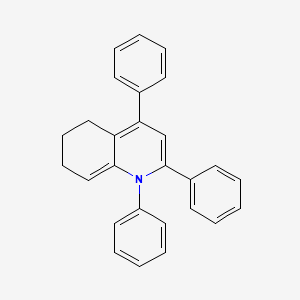

![1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine](/img/structure/B14428083.png)


![4-Acetamido-N-{2-[(4-amino-3-oxobutyl)amino]ethyl}benzamide](/img/structure/B14428100.png)
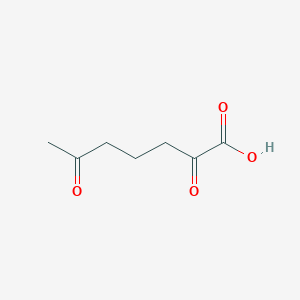
![[(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol](/img/structure/B14428122.png)
